6-Hydroxy Desloratadine

Description

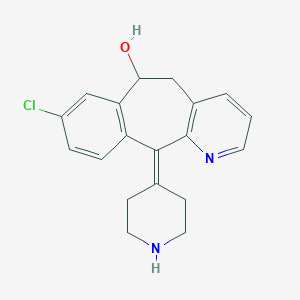

Structure

3D Structure

Propriétés

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-14-3-4-15-16(11-14)17(23)10-13-2-1-7-22-19(13)18(15)12-5-8-21-9-6-12/h1-4,7,11,17,21,23H,5-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQNVDYYIWHWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562428 | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119410-05-8 | |

| Record name | 6-Hydroxydesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW1TK7TV04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and in Vitro Metabolic Profiling of 6 Hydroxy Desloratadine

Identification of Cytochrome P450 Isoenzymes Catalyzing 6-Hydroxylation of Desloratadine (B1670295) in Hepatic Systems

In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been instrumental in identifying the specific isoenzymes involved in the 6-hydroxylation of desloratadine. researchgate.net Research indicates that multiple CYP enzymes contribute to this metabolic pathway. researchgate.netresearchgate.net

CYP3A4, a major enzyme in drug metabolism found in the liver and intestines, has been identified as one of the key enzymes responsible for the formation of 6-hydroxy desloratadine. researchgate.netresearchgate.netwikipedia.org Studies using pooled human liver microsomes and recombinant P450 enzymes have demonstrated that CYP3A4 can mediate the formation of this metabolite. researchgate.net

Alongside CYP3A4, CYP2D6 is another significant contributor to the 6-hydroxylation of desloratadine. researchgate.netresearchgate.net In vitro experiments have confirmed that CYP2D6 is capable of forming this compound. researchgate.net The involvement of both CYP3A4 and CYP2D6 highlights the multi-enzyme-catalyzed nature of this metabolic reaction. researchgate.netresearchgate.net

The isoenzyme CYP2C19 has also been implicated in the formation of this compound. researchgate.netresearchgate.net Research has shown that CYP2C19 contributes to the metabolism of desloratadine, including the formation of its hydroxylated metabolites. researchgate.netresearchgate.net

The metabolism of desloratadine involves hydroxylation at several positions, primarily the 3, 5, and 6-positions. pharmascience.com However, the enzymatic pathways leading to these metabolites differ significantly. While 5- and 6-hydroxylation are readily observed in in vitro systems with human liver microsomes and are catalyzed by CYP3A4, CYP2D6, and CYP2C19, the formation of 3-hydroxy desloratadine, the major human metabolite, is more complex. researchgate.netresearchgate.netresearchgate.net

Conventional in vitro systems initially failed to detect the formation of 3-hydroxy desloratadine. researchgate.net Subsequent research revealed that its formation requires a sequential three-step process: N-glucuronidation of desloratadine by UGT2B10, followed by 3-hydroxylation of the N-glucuronide intermediate by CYP2C8, and finally, a non-enzymatic deconjugation. nih.govwikipedia.orgrsc.orgnih.gov This intricate pathway contrasts with the more direct hydroxylation at the 5- and 6-positions.

Table 1: Key Enzymes in Desloratadine Hydroxylation

| Hydroxylation Position | Involved Enzymes | Metabolic Pathway Complexity |

|---|---|---|

| 6-Hydroxylation | CYP3A4, CYP2D6, CYP2C19 | Direct Hydroxylation |

| 5-Hydroxylation | CYP3A4, CYP2D6, CYP2C19 | Direct Hydroxylation |

| 3-Hydroxylation | UGT2B10, CYP2C8 | Multi-step (N-glucuronidation, hydroxylation, deconjugation) |

Interspecies Differences in Desloratadine Hydroxylation Pathways

Significant interspecies differences exist in the metabolic pathways of desloratadine. europa.eunih.gov These variations are crucial to consider when extrapolating preclinical data from animal models to humans.

In various animal models, including mice, rats, and monkeys, the primary metabolic routes for desloratadine are 5- and 6-hydroxylation. pharmascience.comeuropa.euresearchgate.net In these species, 5-hydroxy desloratadine and this compound are reported as the major excreted metabolites. researchgate.net This is in stark contrast to humans, where 3-hydroxylation followed by glucuronidation is the predominant pathway. europa.eu While the major human metabolites of desloratadine are present in all animal species studied, the quantitative importance of the different hydroxylation pathways varies significantly. pharmascience.comeuropa.eu

Table 2: Comparison of Desloratadine Metabolism in Humans vs. Animal Models

| Species | Predominant Hydroxylation Pathway |

|---|---|

| Humans | 3-Hydroxylation followed by glucuronidation europa.eu |

| Animal Models (Mice, Rats, Monkeys) | 5- and 6-Hydroxylation pharmascience.comeuropa.euresearchgate.net |

Methodological Approaches for In Vitro Metabolic Profiling in Diverse Species

The identification and characterization of desloratadine metabolites, including this compound, have been accomplished using a range of in vitro systems that model mammalian metabolism. These methodologies allow for the investigation of metabolic pathways across different species, highlighting potential species-specific differences.

Liver Subcellular Fractions : Human liver microsomes (HLMs) are a standard tool for studying Phase I metabolic reactions. Studies have successfully used HLMs to demonstrate the formation of 5- and 6-hydroxydesloratadine. researchgate.net In rat liver microsomes, advanced analytical techniques such as LTQ-Orbitrap hybrid mass spectrometry combined with online hydrogen/deuterium exchange have been employed to characterize hydroxylated metabolites. nih.gov Liver S9 fractions, which contain both microsomal and cytosolic enzymes, are also utilized. researchgate.net

Hepatocytes : Cryopreserved human hepatocytes (CHHs) offer a more comprehensive metabolic system as they contain a full complement of Phase I and Phase II enzymes and cofactors. researchgate.netnih.gov They have been instrumental in elucidating complex metabolic pathways, such as the formation of 3-hydroxy desloratadine, and can be used to profile other metabolites like this compound. researchgate.netnih.gov In addition to human-derived cells, hepatocytes from various animal species, including mice, rats, rabbits, and monkeys, have been used to create comparative metabolic profiles. europa.eu

Recombinant Enzyme Systems : To pinpoint the specific enzymes responsible for a given metabolic conversion, systems using cDNA-expressed human cytochrome P450 (CYP) enzymes are invaluable. nih.gov Research has shown that recombinant CYP1A1, CYP2D6, and CYP3A4 can readily form 5- and 6-hydroxydesloratadine, confirming their role in these specific hydroxylation reactions. researchgate.net

Animal Models : Humanized-liver mice, which are chimeric mice transplanted with human hepatocytes, serve as an advanced in vivo model that can better replicate human-specific metabolic profiles. nih.gov Studies using these mice revealed that while 3-hydroxydesloratadine (B129375) formation is a key pathway mimicking human metabolism, the formation of 5- and 6-hydroxydesloratadine was predominant in control (non-humanized) mice, underscoring species differences. nih.gov

Microbial Biotransformation : Fungal biotransformation is another approach used to produce and study drug metabolites. ias.ac.in Cultures of fungi such as Cunninghamella elegans have been shown to produce dihydroxy derivatives of desloratadine, demonstrating the utility of microbial systems in generating oxidative metabolites. ias.ac.in

Kinetic Characterization of Enzymatic Reactions Leading to 6-Hydroxydesloratadine Formation

The formation of this compound is a result of direct oxidation of the desloratadine molecule, a reaction catalyzed by specific cytochrome P450 enzymes. While this pathway is considered minor compared to the 3-hydroxylation route in humans, identifying the contributing enzymes and their kinetics is essential for a full understanding of desloratadine's disposition. pharmascience.comresearchgate.net

While extensive kinetic data (Michaelis-Menten constant, K_m, and maximum velocity, V_max) have been published for the formation of 3-hydroxy desloratadine, specific kinetic parameters for the 6-hydroxylation pathway are not as thoroughly documented in the scientific literature. However, studies utilizing recombinant human CYP enzymes and human liver microsomes have successfully identified the primary enzymes responsible for this metabolic step.

Research indicates that the formation of 6-hydroxydesloratadine is mediated by multiple CYP isoforms. researchgate.net Studies with recombinant enzymes have shown that CYP1A1, CYP2D6, and CYP3A4 are all capable of readily forming this metabolite. researchgate.net Further investigations have also implicated CYP2C19 in the hydroxylation of desloratadine at the 5- and 6-positions. researchgate.net

The following table summarizes the key enzymes involved in the formation of this compound.

| Enzyme Family | Specific Isoform(s) | In Vitro System Used | Finding | Citation |

| Cytochrome P450 | CYP1A1, CYP2D6, CYP3A4 | Recombinant P450 Enzymes | Readily formed 6-hydroxydesloratadine. | researchgate.net |

| Cytochrome P450 | CYP2C19 | Human Liver Microsomes (HLMs), Recombinant P450 Enzymes | Implicated in the formation of 6-hydroxydesloratadine. | researchgate.net |

The enzymatic reactions catalyzed by the cytochrome P450 system are dependent on specific cofactors to proceed. The 6-hydroxylation of desloratadine, being a classic Phase I mono-oxygenase reaction, has a critical requirement for nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).

NADPH Dependency : The conversion of desloratadine to this compound is an oxidative reaction that requires the presence of NADPH as a reducing equivalent. nih.gov In in vitro incubation systems, such as those using human liver microsomes or recombinant CYP enzymes, this requirement is met by adding an NADPH-generating system or NADPH itself to the reaction mixture. nih.govscispace.com The dependency on NADPH is a hallmark of CYP-mediated metabolic pathways. nih.gov

This is distinct from the more complex cofactor requirement for the formation of 3-hydroxy desloratadine, which involves an unusual sequential pathway. The 3-hydroxylation pathway necessitates both UDP-glucuronic acid (UDPGA) for an initial N-glucuronidation step by UGT2B10 and NADPH for the subsequent CYP2C8-mediated oxidation of the N-glucuronide intermediate. researchgate.netnih.govresearchgate.net In contrast, the direct 6-hydroxylation is a more straightforward CYP-catalyzed reaction dependent solely on NADPH.

Advanced Analytical Methodologies for 6 Hydroxy Desloratadine Research

Quantitative Bioanalytical Method Development and Validation for 6-Hydroxy Desloratadine (B1670295)

The development of robust bioanalytical methods is fundamental for pharmacokinetic and metabolic studies of 6-hydroxy desloratadine. These methods must be sensitive, specific, and reproducible to accurately measure the concentration of the analyte in complex biological fluids like plasma.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methodologies

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the quantitative analysis of this compound in biological samples. This technique offers exceptional sensitivity and selectivity, allowing for the detection of low concentrations of the metabolite.

Methodologies are typically developed for the simultaneous determination of desloratadine and its hydroxylated metabolites. scu.edu.cnnih.gov In these methods, sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from plasma components. nih.govnih.govresearchgate.net Chromatographic separation is achieved on a C18 or a specialized column, followed by detection using a triple quadrupole mass spectrometer. nih.govamazonaws.com

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. For this compound, a common MRM transition monitored is m/z 327.2 → m/z 275.1 in positive ion electrospray ionization (ESI) mode. amazonaws.com The use of a stable isotope-labeled internal standard, such as deuterated desloratadine, is common to ensure accuracy and precision. researchgate.netcapes.gov.br

Table 1: HPLC-MS/MS Parameters for Hydroxylated Desloratadine Metabolite Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Chromatography | ||

| Column | C18 (e.g., CAPCELL PAK C18, Xbridge C18) | nih.govresearchgate.netacs.org |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and/or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) formate) with formic acid. | nih.govamazonaws.comacs.org |

| Flow Rate | 0.25 - 1.0 mL/min | acs.orgthieme-connect.com |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govamazonaws.com |

| Monitored Transition (MRM) | m/z 327.2 → m/z 275.1 (for 6-OH-DL) | amazonaws.com |

| Internal Standard | Deuterated desloratadine (e.g., [2H4]desloratadine) | researchgate.netcapes.gov.br |

Considerations for Isomeric Separation of Hydroxylated Desloratadine Metabolites (e.g., 5-OH-DL, 6-OH-DL)

A significant analytical challenge in the study of this compound is its differentiation from other positional isomers, such as 5-hydroxy desloratadine (5-OH-DL) and 3-hydroxy desloratadine (3-OH-DL). thieme-connect.comthieme-connect.com Since these isomers often share the same mass-to-charge ratio, their distinction relies heavily on chromatographic separation. thieme-connect.comresearchgate.net

Researchers have found that achieving baseline separation of these isomers is critical. thieme-connect.com The selection of the analytical column and the optimization of mobile phase conditions are paramount. For instance, a ZORBAX RX-C8 column has shown a better tendency to separate 6-OH-DL and 5-OH-DL compared to other columns. thieme-connect.comthieme-connect.com Furthermore, adjusting the pH of the mobile phase can significantly influence the resolution of these isomers. Studies have demonstrated that separation can be achieved at both pH 6.68 and 3.08 (using formic acid), with the addition of formic acid contributing to sharper peaks. thieme-connect.comthieme-connect.com The inclusion of an organic modifier like tetrahydrofuran (B95107) (THF) in the mobile phase has also been shown to improve the resolution between 6-OH-DL and 5-OH-DL to greater than 1.5. thieme-connect.comthieme-connect.com

Spectroscopic Techniques for Structural Elucidation of this compound

Beyond quantification, the definitive identification and structural confirmation of this compound rely on powerful spectroscopic techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites. ias.ac.innih.govresearchgate.net While mass spectrometry provides information on the molecular weight and fragmentation, NMR provides detailed insights into the molecular framework, including the precise location of substituents on the aromatic rings. Proton NMR (¹H NMR) analysis reveals characteristic chemical shifts and coupling constants for the protons in the molecule, allowing for the confirmation of the position of the hydroxyl group that distinguishes this compound from its isomers. ias.ac.in The structural confirmation of various desloratadine metabolites, including hydroxylated forms, has been successfully achieved through the use of mass spectrometry in conjunction with NMR spectroscopy. ias.ac.innih.govresearchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS), particularly with analyzers like the Orbitrap, is instrumental in determining the precise molecular formula of a compound. deepdyve.comnih.gov HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically with mass errors of less than 5 ppm), which allows for the confident assignment of an elemental composition. deepdyve.com For this compound (C₁₉H₁₉ClN₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ is 327.1264. nih.gov HRMS can experimentally confirm this mass, thereby distinguishing it from other potential metabolites with different elemental compositions. deepdyve.com Furthermore, online hydrogen/deuterium (H/D) exchange experiments coupled with HRMS can provide additional structural information, for example, by differentiating between hydroxylated metabolites and N-oxides. deepdyve.com

Table 2: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₉ClN₂O | nih.gov |

| Molecular Weight | 326.8 g/mol | nih.gov |

| Monoisotopic Mass | 326.1185909 Da | nih.gov |

| IUPAC Name | 13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol | nih.gov |

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 6-OH-DL |

| 5-Hydroxy Desloratadine | 5-OH-DL |

| 3-Hydroxy Desloratadine | 3-OH-DL |

| Desloratadine | DL |

| Loratadine (B1675096) | LOR |

Chromatographic Purity and Impurity Profiling of this compound Reference Standards

The establishment of a highly pure reference standard for this compound is a fundamental prerequisite for its use in quantitative analytical applications, such as pharmacokinetic studies and quality control of pharmaceutical products. The purity of the reference standard must be meticulously characterized to ensure the accuracy and reliability of analytical data. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone methodologies for assessing the purity and defining the impurity profile of this compound reference materials.

The primary objective of chromatographic purity analysis is to separate, detect, and quantify any impurities present in the reference standard. These impurities can include synthetic precursors, by-products from the manufacturing process, isomers, and degradation products. researchgate.net The development of a stability-indicating analytical method is crucial, which involves subjecting the reference standard to stress conditions (such as acid, base, oxidation, heat, and light) to generate potential degradation products. researchgate.net A validated method must be able to resolve these degradation products from the main compound peak. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement over traditional HPLC for this purpose, offering enhanced resolution, shorter analysis times, and greater sensitivity. encyclopedia.pubmdpi.com The use of columns with smaller particle sizes (typically under 2 µm) in UPLC systems results in higher separation efficiency, which is critical for detecting and quantifying trace-level impurities that might otherwise co-elute with the main peak in an HPLC system. encyclopedia.pubmdpi.com For instance, UPLC methods have demonstrated the ability to reduce analysis times significantly and lower the limits of detection (LOD) and quantification (LOQ) compared to HPLC. mdpi.com

The impurity profile of a this compound reference standard is established by identifying and characterizing each impurity. This often involves a combination of chromatographic data (like relative retention time) and spectroscopic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown impurities, providing definitive molecular weight and fragmentation data. researchgate.netjchr.org

Several potential process-related impurities and degradation products of the parent compound, Desloratadine, have been identified, which are relevant considerations for the impurity profile of its metabolites.

Table 1: Potential Related Compounds and Impurities for Desloratadine

| Impurity Name | CAS Number | Molecular Formula |

| Desloratadine | 100643-71-8 | C₁₉H₁₉ClN₂ |

| 3-Hydroxy Desloratadine | 119410-08-1 | C₁₉H₁₉ClN₂O |

| Desloratadine N-Hydroxy Impurity | 1193725-73-3 | C₁₉H₁₉ClN₂O |

| Desloratadine Dehydro Impurity | 117811-20-8 | C₁₉H₁₉ClN₂ |

| N-Methyl Desloratadine | 38092-89-6 | C₂₀H₂₁ClN₂ |

| Loratadine (Impurity C) | 79794-75-5 | C₂₂H₂₃ClN₂O₂ |

| Desloratadine Epoxide | 1346604-23-6 | C₁₉H₁₉ClN₂O |

This table is compiled from various sources listing known impurities of the parent drug, Desloratadine. simsonpharma.compharmaffiliates.comsynzeal.comveeprho.com The impurity profile for a this compound reference standard would require specific analysis to confirm which, if any, of these are present.

The development of a robust chromatographic method is paramount. Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. researchgate.net This validation process assesses parameters such as specificity, linearity, range, accuracy, precision, and robustness. researchgate.net

Table 2: Example UPLC Method Parameters for Desloratadine Analysis

| Parameter | Specification | Reference |

| Column | ACQUITY UPLC BEH C8 (100 x 2.1 mm, 1.7 µm) | mdpi.com |

| Mobile Phase | Gradient elution with A: Phosphate (B84403) Buffer and B: Acetonitrile:Methanol:Water (50:25:25, v/v/v) | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Detection | UV at 272 nm | mdpi.com |

The parameters in this table are based on a published method for Desloratadine and serve as an illustrative example of the conditions that would be optimized for the analysis of a this compound reference standard. mdpi.com

Ultimately, the chromatographic purity of a this compound reference standard is reported on its Certificate of Analysis. cleanchemlab.com This certificate confirms the identity of the compound through spectroscopic data (e.g., NMR, Mass Spectrometry) and states the purity value, typically determined by HPLC or UPLC as a percentage area, along with the levels of any specified and unspecified impurities. cleanchemlab.com

Pharmacological and Molecular Interaction Studies of 6 Hydroxy Desloratadine

Ligand-Receptor Binding Kinetics of 6-Hydroxy Desloratadine (B1670295) at Target Receptors

Mechanistic Insights into Receptor Antagonism Modalities:There is no specific research available to characterize the antagonism modalities of 6-Hydroxy Desloratadine, such as whether it acts as a pseudoirreversible antagonist or an inverse agonist.

While extensive data exists for the parent compound, desloratadine, the strict focus of this article solely on this compound cannot be fulfilled based on current scientific publications. Further research and publication of data are required to fully characterize the pharmacological and molecular interactions of this specific metabolite.

Investigation of In Vitro Pharmacodynamic Activity in Cellular Models

Inhibition of Histamine-Induced Calcium Mobilization in Recombinant Cell Lines

The activation of the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR), by histamine initiates a signaling cascade that results in an increase in intracellular calcium ([Ca²⁺]i). This calcium mobilization is a key event leading to the physiological effects of histamine. Antagonists of the H1 receptor are effective in preventing this process.

Studies using Chinese hamster ovary cells genetically engineered to express the recombinant human histamine H1 receptor (CHO-H₁ cells) have demonstrated the potent activity of desloratadine. In these cellular models, histamine stimulation leads to a concentration-dependent increase in intracellular calcium. rti.org Pre-incubation with desloratadine results in a rightward shift of the histamine concentration-response curve, indicative of competitive antagonism. rti.org Furthermore, at higher concentrations, desloratadine can depress the maximum response to histamine, suggesting a non-competitive or pseudo-irreversible antagonism, which may be explained by its slow dissociation from the H1 receptor. rti.org This inhibitory action on calcium signaling is a primary mechanism of its antihistaminic effect.

Modulation of Pro-inflammatory Cytokine Release (e.g., IL-4, IL-6, IL-8, IL-13) from Immune Cells

Beyond its H1 receptor antagonism, desloratadine exhibits significant anti-inflammatory properties by modulating the release of various pro-inflammatory cytokines from immune cells. nih.govnih.gov This activity is crucial as these cytokines play a central role in the propagation of the allergic inflammatory cascade.

In studies using human basophils, desloratadine has been shown to be a potent inhibitor of the generation and secretion of the Th2-type cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13) following stimulation with anti-IgE. nih.gov Notably, desloratadine was found to be approximately six to seven times more potent at preventing the secretion of IL-4 and IL-13 than it was at inhibiting the release of histamine from the same cells. nih.gov This suggests that desloratadine's impact on cytokine generation is a significant component of its anti-allergic effect. nih.gov

Furthermore, in human umbilical vein endothelial cells (HUVECs) and human mast and basophilic cell lines, desloratadine (referred to as DCL or DEL) has demonstrated a significant, dose-dependent inhibitory effect on the secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.govnih.gov The active metabolite, desloratadine, was found to be significantly more potent than its parent compound, loratadine (B1675096), in inhibiting the secretion of these cytokines. nih.gov

| Cytokine | Cell Type | Stimulus | Desloratadine IC₅₀ | Source |

|---|---|---|---|---|

| IL-6 | HUVEC | Histamine (10⁻⁴ M) | 2.6 x 10⁻¹² M | nih.gov |

| IL-8 | HUVEC | Histamine (10⁻⁴ M) | 1.0 x 10⁻⁹ M | nih.gov |

Effects on Adhesion Molecule Expression (e.g., P-selectin) in Endothelial Cell Lines

The recruitment and infiltration of leukocytes into tissues during an allergic reaction are mediated by the expression of adhesion molecules on the surface of endothelial cells. Histamine is a potent activator of these cells, inducing the rapid expression of molecules like P-selectin, which facilitates the initial tethering and rolling of leukocytes. nih.gov

In vitro studies on HUVECs have shown that desloratadine (DCL) effectively inhibits the histamine-induced surface expression of P-selectin. nih.gov This effect contributes to the compound's anti-inflammatory profile by interfering with a critical early step in the inflammatory cell recruitment process. Both loratadine and desloratadine demonstrated a similar inhibitory effect on P-selectin expression. nih.gov

| Adhesion Molecule | Cell Type | Stimulus | Desloratadine IC₅₀ | Source |

|---|---|---|---|---|

| P-selectin | HUVEC | Histamine (10⁻⁴ M) | 23 x 10⁻⁹ M | nih.gov |

Structure-Activity Relationship (SAR) Studies of 6-Hydroxydesloratadine and Related Isomers

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity, providing insights into the molecule's interaction with its target receptor.

Comparative Analysis of Receptor Binding and Functional Activity Across 3-, 5-, and 6-Hydroxylated Desloratadine Metabolites

Desloratadine undergoes further metabolism in the body to form several hydroxylated metabolites. researchgate.net Among these, 3-Hydroxydesloratadine (B129375) is a major human metabolite, while 5-Hydroxy and this compound are also formed. researchgate.netnih.gov

Influence of Hydroxyl Group Position on Pharmacophore Features and Molecular Interactions

The introduction of a hydroxyl (-OH) group to the desloratadine scaffold can significantly influence its interaction with the H1 receptor. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions within the receptor's binding pocket. The precise location of this group—at the 3-, 5-, or 6-position—is critical as it dictates the molecule's orientation and the specific amino acid residues it can interact with.

Computational docking and SAR studies on desloratadine and its analogues have provided insights into the H1 receptor's binding site. nih.gov The core structure of desloratadine engages in key interactions, including a hydrogen bond with aspartate residue D107. nih.gov The region around the pyridine (B92270) and phenyl rings of the desloratadine scaffold offers space for modification. nih.gov

The position of an added functional group like a hydroxyl moiety would determine its ability to access specific polar or non-polar sub-pockets within the receptor. For example, a hydroxyl group at one position might be able to form a stabilizing hydrogen bond with a key amino acid like tyrosine (Y431), whereas a hydroxyl group at a different position might be oriented towards a less favorable hydrophobic region or even create a steric clash, potentially reducing binding affinity. nih.gov Therefore, the distinct activities of the 3-, 5-, and 6-hydroxylated metabolites arise from the unique set of molecular interactions that each isomer can establish within the H1 receptor binding site, governed by the specific spatial location of its hydroxyl group.

Preclinical Pharmacokinetics and in Vivo Disposition of 6 Hydroxy Desloratadine

Tissue Distribution Studies in Non-Human Mammalian Models

Quantitative Analysis of 6-Hydroxydesloratadine Concentrations in Specific Organs and Biological Matrices

Following the administration of Loratadine (B1675096) and Desloratadine (B1670295) in animal models, 6-Hydroxy Desloratadine, along with other metabolites, has been quantified in various biological matrices. In rats, after oral administration of Loratadine, this compound was one of the metabolites measured in plasma. thieme-connect.com A study in rats demonstrated that after oral administration of Loratadine, this compound was distributed to several tissues. researchgate.net The concentrations of this compound in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland were measured, indicating wide distribution. researchgate.net

In a study involving rats given a 50 mg/kg oral dose of Loratadine, the concentration of this compound was quantified in plasma. thieme-connect.com The tissue distribution analysis in rats revealed that the concentrations of Loratadine and its metabolites, including this compound, were notably high in the liver, spleen, and adrenal glands. researchgate.net Specifically, the concentration in the spleen was significantly higher than in the thymus, which is relevant to the immunomodulatory effects of antihistamines. researchgate.net

The following table presents the pharmacokinetic parameters of this compound in rats after a single oral dose of 50 mg/kg of Loratadine.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/mL) | 10.8 ± 3.5 |

| Tmax (h) | 8.0 ± 0.0 |

| AUC(0-t) (ng·h/mL) | 185.3 ± 45.8 |

| AUC(0-∞) (ng·h/mL) | 206.5 ± 53.2 |

| t1/2 (h) | 9.7 ± 2.1 |

Data from a study in rats following oral administration of 50 mg/kg Loratadine. thieme-connect.com

Time-Dependent Distribution Profiles of 6-Hydroxydesloratadine Post-Desloratadine Administration

The concentration of this compound in plasma and tissues changes over time following the administration of its parent drug. In rats administered with Loratadine, the plasma concentration of this compound reached its peak (Tmax) at 8 hours post-administration. thieme-connect.com The distribution to various tissues also follows a time-dependent pattern, with concentrations in organs like the liver and spleen being significant. researchgate.net

In Vivo Metabolic Profiles in Animal Models Following Administration of Desloratadine and Loratadine

In preclinical species such as mice, rats, and monkeys, the metabolism of Desloratadine and Loratadine leads to the formation of several metabolites, including this compound. researchgate.net Biotransformation through 5- and 6-hydroxylation is a predominant pathway in these animals. europa.eu In contrast, 3-hydroxylation followed by glucuronidation is the main metabolic route in humans. europa.eu

Studies have shown that 5- and 6-hydroxydesloratadine are major excreted metabolites in mice, rats, and monkeys. researchgate.netnih.gov Following a single oral dose of radiolabeled Loratadine to these species, the metabolic profiles in urine and bile were qualitatively similar, with metabolites arising from the biotransformation of Loratadine to Desloratadine, followed by hydroxylation and glucuronide conjugation. researchgate.netnih.gov Notably, 5-Hydroxy-desloratadine was identified as the major fecal metabolite across these species. researchgate.netnih.gov

Interactions with Drug-Metabolizing Enzymes and Efflux Transporters in Preclinical Systems

In Vitro Assessment of 6-Hydroxydesloratadine's Potential for Cytochrome P450 Enzyme Inhibition or Induction

The potential for this compound to interact with Cytochrome P450 (CYP) enzymes has been a subject of in vitro investigation. Desloratadine and its major human metabolite, 3-hydroxydesloratadine (B129375), have been evaluated for their inhibitory effects on various CYP isoforms. researchgate.net Studies using human liver microsomes showed that at concentrations significantly higher than those achieved in clinical use, Desloratadine did not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4. researchgate.net The 3-hydroxy metabolite also showed minimal to no effect on these enzymes. researchgate.net While specific data on this compound's direct inhibitory or inductive effects on CYP enzymes is limited in the provided context, the general findings for Desloratadine and its other metabolites suggest a low potential for clinically significant CYP-mediated drug interactions. researchgate.net The assessment of a compound's potential to induce CYP enzymes is a standard part of preclinical evaluation. criver.comeuropa.eu

Investigation of Transporter-Mediated Disposition (e.g., P-glycoprotein, OATP) in Cellular and Animal Models

The role of transporters in the disposition of this compound, a major active metabolite of Desloratadine, has not been extensively studied directly. However, investigations into its parent compound, Desloratadine, provide some insights into the potential involvement of efflux and uptake transporters like P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs).

Evidence regarding Desloratadine's interaction with P-gp is conflicting. Some studies suggest that Desloratadine is a P-gp substrate. farmaceut.orguptodateonline.ir An in vitro study using a Caco-2 cell model, which is known to over-express the P-gp efflux transporter, determined an efflux ratio for Desloratadine that was below 2. farmaceut.org This suggests that while it may be a substrate, the active transport does not significantly limit its intestinal absorption. farmaceut.org This is supported by the linear pharmacokinetics of Desloratadine observed in healthy volunteers, which indicates that its absorption is not limited by active transport. farmaceut.org

A study investigating the pharmacokinetics and tissue distribution of Loratadine, Desloratadine, and their active metabolites in rats provides some in vivo data on the disposition of this compound. This study simultaneously quantified Loratadine, Desloratadine, this compound (6-OH-DL), 5-Hydroxy Desloratadine (5-OH-DL), and 3-Hydroxy Desloratadine (3-OH-DL) in plasma and various tissues. The results indicated that after administration of Desloratadine, the exposure to its active metabolites, including 6-OH-DL, was much lower than to the parent drug.

The tissue distribution findings from this rat study are summarized in the table below, showing the concentrations of this compound in various tissues at different time points after oral administration of Desloratadine.

Tissue Distribution of this compound in Rats

| Time (hours) | Liver (ng/g) | Spleen (ng/g) | Thymus (ng/g) | Heart (ng/g) | Adrenal Glands (ng/g) | Pituitary Gland (ng/g) |

| 0.5 | 15.3 ± 4.5 | 8.9 ± 2.1 | 5.4 ± 1.3 | 6.1 ± 1.8 | 12.7 ± 3.9 | 7.8 ± 2.4 |

| 1 | 22.1 ± 6.7 | 14.8 ± 4.2 | 9.1 ± 2.8 | 10.2 ± 3.1 | 18.9 ± 5.7 | 11.5 ± 3.5 |

| 2 | 18.5 ± 5.6 | 12.1 ± 3.6 | 7.5 ± 2.3 | 8.4 ± 2.5 | 15.6 ± 4.7 | 9.5 ± 2.9 |

| 4 | 10.2 ± 3.1 | 6.7 ± 2.0 | 4.1 ± 1.2 | 4.6 ± 1.4 | 8.6 ± 2.6 | 5.2 ± 1.6 |

| 8 | 3.9 ± 1.2 | 2.5 ± 0.8 | 1.6 ± 0.5 | 1.8 ± 0.5 | 3.3 ± 1.0 | 2.0 ± 0.6 |

| 12 | 1.5 ± 0.5 | 1.0 ± 0.3 | 0.6 ± 0.2 | 0.7 ± 0.2 | 1.3 ± 0.4 | 0.8 ± 0.2 |

| 24 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 |

Data presented as mean ± standard deviation.

The study found that this compound, along with other metabolites, was widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. The concentrations in the spleen were notably higher than in the thymus, which may be relevant to the compound's immunomodulatory effects. The presence of these metabolites in the adrenal and pituitary glands suggests potential interactions with the hypothalamic-pituitary-adrenal (HPA) axis.

Synthetic Chemistry and Advanced Synthesis Approaches for 6 Hydroxy Desloratadine

Methodologies for the Preparation of Analytical Reference Standards of 6-Hydroxy Desloratadine (B1670295)

The preparation of analytical reference standards for 6-Hydroxy Desloratadine is essential for its detection and quantification in various matrices, including pharmaceutical formulations and biological samples. These standards are crucial for method development, validation, and quality control applications. synzeal.comclearsynth.com

One common approach to obtaining this compound is through custom synthesis. simsonpharma.com This involves a series of controlled chemical reactions to introduce a hydroxyl group at the 6-position of the Desloratadine molecule. The synthesis often starts from Desloratadine or its precursors.

A potential synthetic route involves the direct hydroxylation of Desloratadine. This can be challenging due to the need for regioselectivity, as other positions on the aromatic ring could also be hydroxylated. Another strategy is a multi-step synthesis starting from a precursor of Loratadine (B1675096), which is then modified through a sequence of reactions, including N-dealkylation to yield Desloratadine, followed by regioselective hydroxylation at the 6-position.

A reported synthetic pathway to produce this compound starts with 8-Chloro-5,11-dihydro-11-(4-piperidinylidene)-6H-benzo chemicalbook.comvulcanchem.comcyclohepta[1,2-b]pyridin-6-one. lookchem.com This ketone precursor is then reduced to the corresponding alcohol, yielding this compound. This method has a reported yield of 85.0%. lookchem.com

Regardless of the synthetic route, purification is a critical final step to ensure the high purity required for an analytical reference standard. Chromatographic techniques are often employed to separate the desired 6-hydroxy isomer from other potential byproducts, such as the 3-hydroxy and 5-hydroxy derivatives. The final product is extensively characterized using various analytical techniques to confirm its identity and purity. clearsynth.com

Development of Novel Synthetic Routes for Scalable and Efficient Production of this compound

The development of novel synthetic routes for the scalable and efficient production of this compound is driven by the need for larger quantities of the compound for further research and potential therapeutic applications. Industrial-scale production requires a focus on factors such as yield, cost-effectiveness, and environmental impact.

One promising approach for large-scale synthesis is the use of continuous flow processing. Compared to traditional batch reactors, continuous flow methods can offer significant advantages, including reduced reaction times, improved yields, and lower catalyst loading. This can lead to a more efficient and economical manufacturing process.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Reaction Time | 8–12 hours | 20–30 minutes |

| Yield | 60–65% | 75–80% |

| Catalyst Loading | 5–7 mol% | 1–3 mol% |

| Scalability | Limited by vessel size | Easily scalable |

Table based on theoretical data for analogous reactions.

Furthermore, process optimization is crucial for scalable production. This involves fine-tuning reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity while minimizing costs and environmental impact.

Stereoselective Synthesis and Chiral Resolution Techniques for Hydroxylated Desloratadine Derivatives

The stereochemistry of Desloratadine and its derivatives is an important consideration due to its impact on pharmacological activity. Desloratadine itself is conformationally dynamic, interconverting between enantiomeric, helically chiral forms. nih.gov The introduction of a hydroxyl group, as in this compound, can introduce additional chiral centers, leading to the possibility of multiple stereoisomers.

Stereoselective synthesis aims to produce a specific stereoisomer as the major product. This can be achieved through various methods, including the use of chiral catalysts or starting materials. For instance, research has been conducted on the stereoselective synthesis of various Desloratadine derivatives. nih.govresearchgate.net While not specifically focused on this compound, these studies provide a foundation for developing stereoselective routes to this compound.

Chiral resolution techniques are used to separate a mixture of enantiomers. This is often necessary when a non-stereoselective synthesis is employed. Common methods for chiral resolution include:

Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). iupac.org The different enantiomers interact differently with the CSP, leading to their separation.

Formation of Diastereomers: The enantiomeric mixture can be reacted with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by conventional techniques such as crystallization or chromatography. The desired enantiomer is then recovered by removing the chiral auxiliary.

The choice between stereoselective synthesis and chiral resolution depends on various factors, including the efficiency of the synthetic route, the cost of the chiral catalyst or resolving agent, and the desired purity of the final product.

Computational Chemistry and in Silico Modeling of 6 Hydroxy Desloratadine

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Hydroxy Desloratadine (B1670295), docking simulations are primarily used to understand its interaction with the histamine (B1213489) H1 receptor (H1R), a G protein-coupled receptor (GPCR) responsible for allergic responses.

Docking studies have been employed to compare the binding modes of Desloratadine and its derivatives, including hydroxylated metabolites, to the H1R. acs.org These simulations often utilize crystal structures of the H1R, such as the one complexed with doxepin, a structurally related ligand. acs.org By analyzing the predicted binding poses, researchers can identify key amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and salt bridges, are crucial for the ligand's affinity and efficacy. researchgate.net

For instance, studies have explored how the addition of different functional groups to the Desloratadine scaffold affects binding kinetics. acs.org While specific docking studies focusing solely on 6-Hydroxy Desloratadine are not extensively detailed in the provided results, the methodology is well-established for its parent compound and other analogs. The introduction of a hydroxyl group, as in this compound, would be expected to alter the hydrogen bonding network within the H1R binding site, potentially influencing its affinity and residence time compared to Desloratadine. acs.org

Table 1: Key Concepts in Molecular Docking of this compound

| Term | Description | Relevance to this compound |

|---|---|---|

| Ligand | The molecule of interest that binds to a receptor. | This compound |

| Receptor | The biological macromolecule, typically a protein, to which the ligand binds. | Histamine H1 Receptor (H1R) |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | Determines the specific interactions between this compound and H1R amino acid residues. |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and receptor for a given pose. | Ranks different binding poses to identify the most likely and stable interaction. |

| Hydrogen Bonds | A type of non-covalent bond involving a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The hydroxyl group of this compound can form additional hydrogen bonds, potentially affecting binding. |

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. | The tricyclic core of this compound engages in significant hydrophobic interactions within the H1R. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org These models are built by finding a correlation between calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D features) and experimentally determined biological activity. jocpr.com

For antihistamines like this compound, QSAR studies can be used to predict their H1R antagonist activity. The process involves:

Data Collection: Gathering a dataset of compounds with known H1R binding affinities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity. longdom.org

Validation: Testing the model's predictive power using an independent set of compounds. jocpr.com

While specific QSAR models developed exclusively for this compound are not detailed in the search results, the principles of QSAR are broadly applicable. wiley-vch.de For example, a QSAR model could be used to predict the impact of the 6-hydroxy group on the antihistaminic potency of the Desloratadine scaffold. Descriptors such as hydrophobicity (LogP), polar surface area, and specific electronic properties related to the hydroxyl group would likely be important variables in such a model.

Table 2: Steps in QSAR Modeling for this compound

| Step | Description | Example Application for this compound |

|---|---|---|

| 1. Data Set Selection | A diverse set of molecules with measured biological activity (e.g., H1R affinity) is chosen. | A series of Desloratadine analogs and their measured H1R binding affinities. |

| 2. Molecular Descriptor Calculation | Physicochemical, topological, and electronic properties are calculated for each molecule. | For this compound, descriptors would include molecular weight, LogP, number of hydrogen bond donors/acceptors, and partial atomic charges. |

| 3. Model Development | A statistical or machine learning method is used to create a mathematical relationship between descriptors and activity. | A multiple linear regression equation predicting H1R affinity based on a combination of calculated descriptors. |

| 4. Model Validation | The model's ability to predict the activity of new, untested compounds is assessed. | Using the developed model to predict the H1R affinity of a novel Desloratadine derivative and comparing it to experimental results. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Characterization

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. vsu.ru These simulations can be used to study the conformational flexibility of this compound and to characterize its binding site in the H1R in a more dynamic way than static docking. biorxiv.orgbiorxiv.org

MD simulations can reveal:

Conformational Changes: How the structure of this compound and the H1R change upon binding. acs.org

Binding Stability: The stability of the ligand-receptor complex over time and the key interactions that maintain the bound state.

Water Molecule Roles: The role of water molecules in mediating interactions between the ligand and the receptor. acs.org

Dissociation Pathways: The mechanism by which this compound unbinds from the receptor, which is related to its residence time and duration of action.

Recent studies have utilized MD simulations to understand the binding kinetics of Desloratadine and related compounds to the H1R. acs.org These simulations can help explain why some ligands have a longer residence time than others, a factor that can be more important for in vivo efficacy than binding affinity alone. acs.org For this compound, MD simulations could elucidate how the hydroxyl group affects the flexibility of the ligand and the surrounding receptor residues, potentially influencing its kinetic profile.

Table 3: Applications of Molecular Dynamics Simulations for this compound

| Application | Description | Insights Gained for this compound |

|---|---|---|

| Conformational Sampling | Explores the different shapes (conformations) the molecule can adopt in solution or when bound to a receptor. | Identifies the most stable conformations of this compound and how they might interact with the H1R. |

| Binding Free Energy Calculation | Estimates the strength of the interaction between the ligand and the receptor. | Provides a more accurate prediction of binding affinity compared to docking alone by accounting for flexibility and entropy. |

| Analysis of Ligand-Receptor Dynamics | Simulates the movement of the ligand within the binding pocket over time. | Reveals the stability of key interactions and potential pathways for ligand dissociation. |

| Characterization of Allosteric Sites | Can identify binding sites on the receptor other than the primary (orthosteric) site. | While not directly studied for this compound, this could reveal novel mechanisms of action. |

Prediction of Metabolic Pathways and Enzyme Selectivity using Computational Tools

Computational tools are increasingly used to predict the metabolic fate of drug molecules. mdpi.com For this compound, which is itself a metabolite, these tools can predict further metabolic transformations. The formation of this compound is a minor metabolic pathway for its parent compound, Desloratadine. researchgate.nethelsinki.fi In vitro studies using human liver microsomes have shown that several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2D6, and CYP2C19, can mediate its formation. helsinki.firesearchgate.net

Computational approaches for metabolism prediction can be broadly categorized as:

Expert Systems: These are knowledge-based systems that use a set of predefined biotransformation rules to predict potential metabolites. nih.gov

Machine Learning Models: These models are trained on large datasets of known metabolic reactions to predict the most likely sites of metabolism (SOMs) on a new molecule. osti.gov

Reactivity Models: These methods use quantum mechanics to calculate the reactivity of different atoms in a molecule, identifying those most susceptible to metabolic attack. nih.gov

Protein-Ligand Docking: Docking a molecule into the active site of a specific metabolizing enzyme (like a CYP) can help predict whether it is a likely substrate. nih.gov

These tools can be used to predict which enzymes are likely to be involved in the further metabolism of this compound and the chemical structures of the resulting metabolites. cam.ac.uk For example, by analyzing the structure of this compound, these programs might predict further oxidation, glucuronidation, or other phase II conjugation reactions.

Table 4: Computational Tools for Predicting Metabolism of this compound

| Tool Type | Methodology | Predicted Outcome for this compound |

|---|---|---|

| Site of Metabolism (SOM) Prediction | Machine learning or rule-based systems identify atoms most likely to be metabolized. | Could predict further hydroxylation or other oxidative modifications on the this compound structure. |

| Metabolite Structure Prediction | Expert systems apply known biotransformation rules to generate potential metabolite structures. | Could generate structures of glucuronide conjugates or other phase II metabolites of this compound. |

| CYP Inhibition/Substrate Prediction | QSAR or docking models predict interaction with specific CYP enzymes. | Could assess the potential of this compound to inhibit or be a substrate for various CYP isoforms, such as CYP2C8, which is involved in the metabolism of the parent compound. helsinki.finih.gov |

Future Research Directions and Unresolved Questions in 6 Hydroxy Desloratadine Research

Comprehensive Elucidation of the Full Pharmacological Profile of 6-Hydroxydesloratadine

While 6-Hydroxy Desloratadine (B1670295) is known to be an active metabolite, its complete pharmacological profile remains to be fully characterized. openaccessjournals.com Future research should focus on:

Receptor Binding Affinity: Although it is understood that hydroxylation may alter receptor binding affinity, a comprehensive analysis of 6-Hydroxy Desloratadine's binding profile to various histamine (B1213489) receptor subtypes is needed. Comparative studies with Desloratadine would provide valuable insights into its relative potency.

Anti-inflammatory Properties: Desloratadine exhibits anti-inflammatory effects beyond H1 receptor antagonism. openaccessjournals.com Investigating whether this compound shares or possesses unique anti-inflammatory properties is a crucial next step. This could involve examining its effects on the release of inflammatory mediators like cytokines and leukotrienes.

Interaction with other Receptors: A broader screening of this compound against a panel of other physiologically relevant receptors is warranted to identify any off-target effects or novel therapeutic activities.

Investigation of Potential Novel or Undiscovered Metabolic Pathways and Intermediates of Desloratadine

The metabolism of Desloratadine is complex and not entirely elucidated. While 3-hydroxydesloratadine (B129375) is a major metabolite, the formation of this compound and other hydroxylated metabolites suggests the involvement of multiple enzymatic pathways. openaccessjournals.comwikipedia.org Key areas for future investigation include:

Identification of Responsible Enzymes: The specific cytochrome P450 (CYP) isoenzymes responsible for the 6-hydroxylation of Desloratadine have not been definitively identified. europa.eu Further studies using human liver microsomes and recombinant CYP enzymes are necessary to pinpoint the catalysts of this reaction.

Exploration of Minor Metabolites: Research has also pointed to the existence of other metabolites, such as 5-hydroxy-desloratadine and dihydroxy-desloratadine. openaccessjournals.com A more in-depth investigation into the metabolic pathways leading to these and potentially other undiscovered intermediates is needed.

Role of UGT Enzymes: While UGT2B10 is involved in the N-glucuronidation of Desloratadine, a prerequisite for the formation of 3-hydroxydesloratadine, the role of various UGT enzymes in the metabolism of hydroxylated metabolites like this compound requires further exploration. nih.gov

Advanced Mechanistic Studies of Non-Enzymatic Degradation or Oxidation of Hydroxylated Metabolites

In Vitro Stability Studies: Conducting detailed in vitro stability studies of this compound under various physiological conditions (pH, temperature) to understand its potential for non-enzymatic degradation.

Identification of Degradation Products: Characterizing any degradation products to assess their potential for biological activity or toxicity. One known degradation product of Desloratadine is the N-methyl derivative. europa.eu

Oxidative Stress Models: Investigating the impact of oxidative stress on the stability of this compound, as this could be relevant in inflammatory conditions where reactive oxygen species are elevated.

Refining Interspecies Extrapolation Models for Desloratadine Metabolite Disposition and Activity

Significant interspecies differences in drug metabolism can complicate the extrapolation of preclinical data to humans. researchgate.net For Desloratadine and its metabolites, key areas for improvement are:

Comparative Metabolite Profiling: Conducting comprehensive comparative metabolite profiling of Desloratadine in various preclinical species (e.g., rats, monkeys) and humans to better understand species-specific differences in the formation and clearance of this compound. europa.euscispace.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing and refining PBPK models that incorporate species-specific metabolic pathways and enzyme kinetics for Desloratadine and its metabolites. researchgate.net This can help to more accurately predict human pharmacokinetics from preclinical data.

Bridging Studies: Utilizing in vitro models with human-derived enzymes and cells to bridge the gap between animal and human data, providing a more reliable assessment of the relevance of preclinical findings. scispace.com

Integration of 6-Hydroxydesloratadine into Metabolomics Research for Broader Biological Context

Metabolomics, the large-scale study of small molecules, offers a powerful approach to understanding the systemic effects of drugs and their metabolites. chromatographyonline.com Integrating this compound into metabolomics studies could provide significant insights:

Biomarker Discovery: Investigating the potential of this compound and other metabolites as biomarkers for Desloratadine efficacy or to identify patient populations with different metabolic profiles. metwarebio.com

Pathway Analysis: Using metabolomics to explore how Desloratadine and its metabolites, including this compound, perturb endogenous metabolic pathways. Recent research has already shown that Desloratadine can activate the autophagy-lysosome pathway, suggesting broader metabolic effects. frontiersin.orgnih.govnih.gov

Personalized Medicine: In the long term, understanding the individual variations in the metabolism of Desloratadine to this compound and other metabolites could contribute to a more personalized approach to antihistamine therapy.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 6-Hydroxy Desloratadine in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate the method according to ICH guidelines, including parameters like linearity (3.00–0.05 µg/spot), limit of detection (LOD), limit of quantification (LOQ), precision (RSD <5%), and accuracy (recovery studies via standard addition) . For structural confirmation, combine with gas chromatography-mass spectrometry (GC-MS) to distinguish this compound from isomers like 3- and 5-Hydroxy metabolites .

Q. How is this compound synthesized as a metabolite in pharmacological studies?

- Methodology : In vitro metabolic studies using human liver microsomes or recombinant CYP enzymes (e.g., CYP2C8) can replicate oxidative metabolism. Monitor metabolite formation via LC-MS/MS, with incubation conditions optimized for pH, temperature, and cofactors (e.g., NADPH). Include control experiments with CYP inhibitors (e.g., gemfibrozil for CYP2C8) to confirm enzymatic specificity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodology : Characterize solubility in ethanol/water mixtures (common in extraction protocols) and stability under UV light and heat using accelerated aging studies. Determine acid dissociation constants (pKa) via spectrophotometric titration coupled with multiway analysis (e.g., PARAFAC) to resolve spectral interferences .

Advanced Research Questions

Q. How do polymorphisms in CYP2C8 influence the formation of this compound, and how can this variability be addressed in pharmacokinetic studies?

- Methodology : Genotype participants for CYP2C8 variants (e.g., CYP2C83) and stratify pharmacokinetic data into extensive vs. poor metabolizers. Use population pharmacokinetic modeling to adjust dosing regimens, ensuring plasma concentrations align with therapeutic windows. Note that ~6% of populations exhibit reduced 3-hydroxylation (a related pathway), which may indirectly affect 6-Hydroxy metabolite kinetics .

Q. What experimental strategies mitigate variability in assay results when quantifying this compound in tablet formulations?

- Methodology : Optimize sample homogenization using automated grinding instead of manual methods to reduce particle size variability. Validate transfer protocols between laboratories by predefining acceptance criteria (e.g., precision ≤2%, accuracy within 98–102%) and using reference standards (e.g., Sigma-Aldridge’s certified material). Employ a lifecycle approach to method validation, incorporating risk assessments for inhomogeneity .

Q. How can multiway chemometric techniques improve the simultaneous determination of this compound and its acid dissociation constant (pKa)?

- Methodology : Apply parallel factor analysis (PARAFAC) to three-dimensional pH-absorbance datasets. Decompose spectral, pH, and concentration profiles to resolve overlapping signals from excipients. Validate against ultra-performance liquid chromatography (UPLC) results to ensure accuracy (±3% deviation). This approach avoids costly instrumentation while enabling pKa estimation (~8.2 for desloratadine derivatives) .

Q. What are the implications of this compound’s stability profile for long-term storage of biological samples?

- Methodology : Conduct stability studies under varying temperatures (4°C, −20°C, −80°C) and pH conditions. Use stability-indicating UPLC methods to monitor degradation products. For UV-exposed samples, observe increased formation of oxidative byproducts, necessitating light-protected storage .

Data Contradictions and Resolution

- Contradiction : While CYP2C8 is implicated in this compound formation , the exact enzyme(s) responsible for 3-hydroxylation remain unidentified .

- Resolution : Use isoform-specific inhibitors and kinetic assays to isolate CYP2C8 activity. Cross-validate findings with humanized liver models or clinical pharmacokinetic data from CYP2C8-poor metabolizers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.